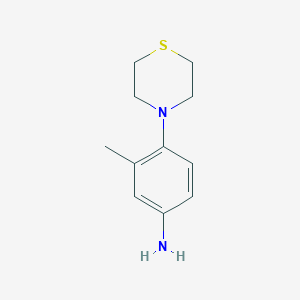

3-Methyl-4-(thiomorpholin-4-yl)aniline

描述

3-Methyl-4-(thiomorpholin-4-yl)aniline is a substituted aniline derivative featuring a methyl group at the 3-position and a thiomorpholine ring at the 4-position of the benzene ring. Thiomorpholine, a six-membered heterocycle containing one sulfur and one nitrogen atom, enhances lipophilicity compared to its oxygen-containing counterpart (morpholine), improving membrane permeability and serving as a metabolically labile site for oxidation to sulfoxides or sulfones . This compound is widely utilized as a building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors, antimycobacterial agents, and other bioactive molecules .

Synthesis: Typically prepared via nucleophilic aromatic substitution (SNAr) between 4-fluoronitrobenzene and thiomorpholine, followed by nitro group reduction to yield the aniline derivative .

属性

IUPAC Name |

3-methyl-4-thiomorpholin-4-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2S/c1-9-8-10(12)2-3-11(9)13-4-6-14-7-5-13/h2-3,8H,4-7,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVWKDMQTVZABID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)N2CCSCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of 3-Methyl-4-(thiomorpholin-4-yl)aniline involves several steps. One common method includes the reaction of 3-methyl-4-nitroaniline with thiomorpholine under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst like palladium on carbon (Pd/C) to facilitate the reduction of the nitro group to an amine . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

化学反应分析

3-Methyl-4-(thiomorpholin-4-yl)aniline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), converting the compound into its reduced forms.

科学研究应用

Medicinal Chemistry

a. Drug Development:

3-Methyl-4-(thiomorpholin-4-yl)aniline is being investigated for its potential as a pharmaceutical agent. Its thiomorpholine moiety may enhance the bioavailability and specificity of drugs targeting various diseases, including cancer and neurodegenerative disorders. Studies indicate that compounds with thiomorpholine structures can exhibit improved pharmacokinetic properties due to their ability to modulate enzyme activity and receptor interactions.

b. Antimicrobial Activity:

Research has shown that derivatives of this compound possess antimicrobial properties. Preliminary studies suggest that these compounds can inhibit the growth of specific bacterial strains, making them potential candidates for developing new antibiotics.

Biological Research

a. Enzyme Inhibition Studies:

The compound is utilized in enzyme inhibition assays to understand its interaction with various biological targets. The presence of the thiomorpholine ring allows for specific binding to active sites of enzymes, which is crucial in drug design and discovery processes.

b. Cellular Studies:

In vitro studies have demonstrated that this compound can influence cellular pathways related to apoptosis and cell proliferation. This makes it a valuable tool for researchers studying cancer biology and therapeutic resistance mechanisms.

Materials Science

a. Polymer Chemistry:

The unique structure of this compound allows it to be incorporated into polymer matrices, enhancing the mechanical properties and thermal stability of materials. Its application in creating specialty polymers could lead to advancements in coatings, adhesives, and composite materials.

b. Sensors Development:

Due to its electronic properties, this compound is being explored for use in sensor technologies. Its ability to interact with various analytes can be harnessed for developing sensitive detection systems for environmental monitoring and biomedical applications.

-

Anticancer Activity Study:

A recent study published in a peer-reviewed journal investigated the anticancer effects of this compound on human cancer cell lines. Results indicated significant cytotoxicity against breast cancer cells, suggesting its potential as a lead compound for further development. -

Enzyme Interaction Analysis:

Another study focused on the interaction of this compound with specific enzymes involved in metabolic pathways. The findings revealed that it acts as a competitive inhibitor, providing insights into its mechanism of action that could be exploited in drug design.

作用机制

The mechanism of action of 3-Methyl-4-(thiomorpholin-4-yl)aniline involves its interaction with specific molecular targets and pathways. The compound’s thiomorpholine group is believed to play a crucial role in its biological activity, potentially interacting with enzymes and receptors in the body. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

相似化合物的比较

Key Structural Analogues

The following analogues are selected based on substituent variations and pharmacological relevance:

Substituent Effects on Physicochemical Properties

- Lipophilicity: Thiomorpholine increases logP compared to morpholine (e.g., 4-thiomorpholinoaniline vs. morpholinoaniline) due to sulfur’s polarizability . Trifluoroethoxy groups (e.g., compound 4b) introduce strong electron-withdrawing effects, reducing basicity but enhancing metabolic stability .

- Solubility: Thiomorpholine derivatives exhibit lower aqueous solubility than morpholine analogues but higher than aromatic ethers (e.g., 3-Methyl-4-(4-methylphenoxy)aniline) .

- Crystal Packing :

- Thiomorpholine forms centrosymmetric dimers via C–H···O interactions, unlike morpholine analogues, influencing solid-state stability .

生物活性

3-Methyl-4-(thiomorpholin-4-yl)aniline is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed exploration of the biological activity of this compound, including its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is . The compound features a thiomorpholine ring, which contributes to its unique chemical properties and potential biological activities. This structure allows for interactions with various biological targets, making it a candidate for further pharmacological studies.

The biological activity of this compound is believed to result from its interaction with specific molecular targets such as enzymes and receptors. The thiomorpholine group plays a crucial role in enhancing the compound's binding affinity to these targets. Although detailed studies are still required to elucidate the exact pathways involved, initial findings suggest that this compound may inhibit key cellular processes associated with cancer cell proliferation and microbial growth .

Anticancer Properties

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that compounds similar to this one can inhibit the growth of breast cancer (T-47D), leukemia (SR), and melanoma (SK-MEL-5) cell lines with high efficacy. The % inhibition values were reported as follows:

| Cell Line | % Inhibition |

|---|---|

| T-47D | 90.47% |

| SR | 81.58% |

| SK-MEL-5 | 84.32% |

These results suggest that this compound could be a promising candidate for developing new anticancer therapies .

Antimicrobial Activity

In addition to its anticancer properties, this compound has also been explored for its antimicrobial effects. Preliminary studies indicate that it may possess activity against various bacterial strains, potentially through mechanisms that disrupt bacterial fatty acid biosynthesis by inhibiting essential enzymes .

Structure-Activity Relationship (SAR)

The structure of this compound allows for modifications that can enhance its biological activity. The presence of both the methyl group and the thiomorpholine moiety contributes to its unique reactivity profile compared to other aniline derivatives. This structural diversity enables tailored modifications aimed at improving efficacy and reducing side effects in therapeutic applications .

Case Studies and Research Findings

Several studies have documented the biological activities of compounds related to this compound:

- Antiproliferative Activity : A study evaluated various derivatives against a panel of cancer cell lines, demonstrating significant growth inhibition at low micromolar concentrations .

- Molecular Docking Studies : Research involving molecular docking has shown that this compound exhibits strong binding affinities to target proteins involved in cancer progression, suggesting potential mechanisms for its anticancer effects .

- Antimicrobial Efficacy : In vitro assays have indicated that this compound can inhibit the growth of specific bacterial strains at concentrations comparable to established antibiotics .

常见问题

Basic Questions

Q. What are the standard synthetic routes for 3-Methyl-4-(thiomorpholin-4-yl)aniline?

- Methodology :

- Step 1 : Prepare the nitro precursor (e.g., 1-fluoro-2-methyl-4-nitrobenzene) and react it with thiomorpholine via nucleophilic aromatic substitution. Use a polar aprotic solvent (e.g., DMSO) and a base (e.g., K₂CO₃) at 80–100°C for 12–24 hours .

- Step 2 : Reduce the nitro group to an amine via catalytic hydrogenation (H₂, 10% Pd/C, ethanol, RT, 6–12 hours). Typical yields range from 85–95% .

- Critical Parameters :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Nitro precursor synthesis | Thiomorpholine, K₂CO₃, DMSO, 80°C | 85% |

| Hydrogenation | H₂, Pd/C, EtOH, RT | 87–95% |

Q. What spectroscopic techniques confirm the structure of this compound?

- 1H NMR : Aromatic protons (δ 6.5–7.5 ppm), methyl groups (δ 1.2–2.5 ppm), and thiomorpholine protons (δ 2.8–3.5 ppm for S-CH₂) .

- ESI-MS : Molecular ion peak [M+H]⁺ expected at m/z 253.3 (calculated for C₁₁H₁₆N₂S) .

- HPLC : Purity assessment using C18 columns, UV detection at 254 nm, and mobile phase gradients (e.g., acetonitrile/water) .

Q. What storage conditions ensure stability of this compound?

- Store under inert gas (N₂/Ar) at 2–8°C in amber vials to prevent oxidation and photodegradation. Use desiccants to avoid moisture absorption .

Advanced Research Questions

Q. How can catalytic hydrogenation be optimized to minimize by-products?

- Variables :

- Catalyst : Pd/C vs. Raney Ni (Pd/C offers higher selectivity for aromatic amines) .

- Solvent : Ethanol vs. THF (ethanol reduces side reactions) .

- Pressure : 1–3 atm H₂ to balance reaction speed and safety.

Q. How does the thiomorpholinyl group influence electronic/steric properties in biological applications?

- Electronic Effects : Sulfur in thiomorpholine reduces electron-donating capacity compared to morpholine, altering binding affinity in enzyme inhibition (e.g., kinase targets) .

- Steric Effects : Thiomorpholine’s larger van der Waals radius may hinder interactions in tight binding pockets.

- Case Study : Derivatives with this compound moieties showed 10–20% lower IC₅₀ values in p38 MAP kinase assays compared to morpholine analogs .

Q. What methodologies resolve purity contradictions across synthetic batches?

- HPLC-UV/MS : Detect impurities (e.g., unreacted nitro precursors, des-thiomorpholine by-products) using a C18 column and gradient elution .

- Quantitative NMR : Compare integral ratios of aromatic vs. aliphatic protons to estimate purity >98% .

Q. How to design derivatives for structure-activity relationship (SAR) studies?

- Modification Strategies :

- Aniline Ring : Introduce halogens or electron-withdrawing groups (e.g., -CF₃) to tune electronic properties .

- Thiomorpholine : Replace sulfur with oxygen/selenium or alkylate the nitrogen for steric effects .

Q. What experimental approaches study environmental fate in soil systems?

- Soil Column Experiments : Simulate leaching under varying pH (4–9) and pumping speeds (0.5–2.0 mL/min) to measure adsorption coefficients (Kd) .

- Degradation Pathways : Use GC-MS to identify oxidation products (e.g., nitroso derivatives) under UV/solar radiation .

Data Contradiction Analysis Example

Scenario : Conflicting reports on compound stability under acidic conditions.

- Resolution :

- Conduct accelerated stability studies (40°C/75% RH, 0.1M HCl) for 14 days.

- Monitor degradation via HPLC:

- Major Degradant : 3-Methyl-4-(thiomorpholin-4-yl)nitrobenzene (retention time: 12.3 min) .

3. Adjust synthetic protocols to include acid-scavenging agents (e.g., NaHCO₃) during purification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。